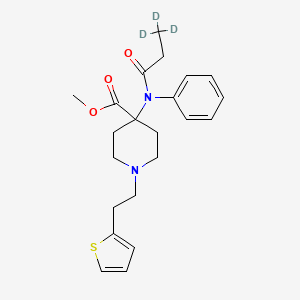
Thiofentanil-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiofentanil-d3 is a deuterated analog of thiofentanil, an opioid analgesic that is structurally related to fentanyl. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of thiofentanil and its analogs. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiofentanil-d3 is synthesized using a similar route to that of thiofentanil. The synthesis involves the substitution of 2-(2-bromoethyl)thiophene for phenethyl bromide in the fentanyl synthesis pathway . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is crucial in the industrial production to maintain the deuterium labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Thiofentanil-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Thiofentanil-d3 is extensively used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of thiofentanil and its analogs.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites using mass spectrometry.
Analytical Chemistry: Serving as an internal standard in quantitative analysis of thiofentanil in biological samples.
Toxicology: Assessing the toxicity and safety profile of thiofentanil and related compounds.
Wirkmechanismus
Thiofentanil-d3 exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of neurotransmitter release and results in analgesia, sedation, and euphoria. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in the modulation of pain and other physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but without the thiophene ring.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine.
3-Methylthiofentanyl: Another fentanyl analog with a methyl group on the thiophene ring.
Uniqueness
Thiofentanil-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification in biological systems, providing valuable insights into the behavior of thiofentanil and its analogs .
Eigenschaften
Molekularformel |
C22H28N2O3S |
|---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
methyl 1-(2-thiophen-2-ylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H28N2O3S/c1-3-20(25)24(18-8-5-4-6-9-18)22(21(26)27-2)12-15-23(16-13-22)14-11-19-10-7-17-28-19/h4-10,17H,3,11-16H2,1-2H3/i1D3 |
InChI-Schlüssel |
JBZRLYJWUZOCQL-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


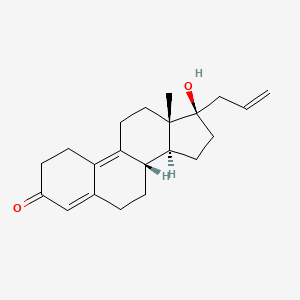
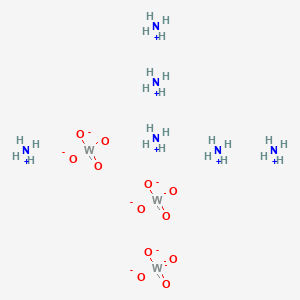
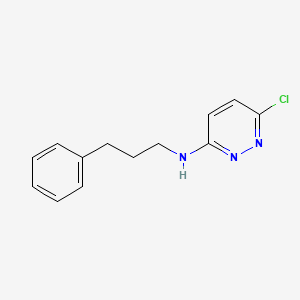
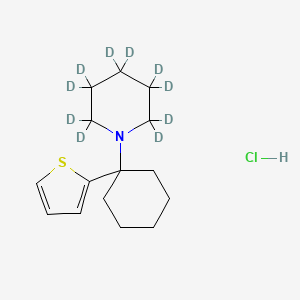
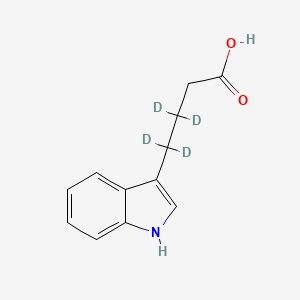
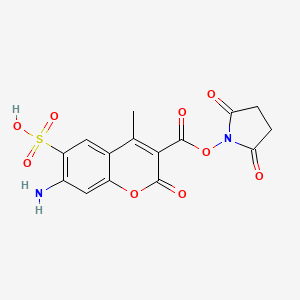
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13444653.png)
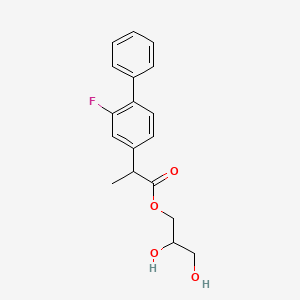
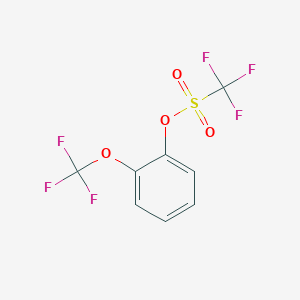
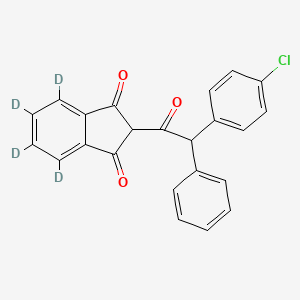

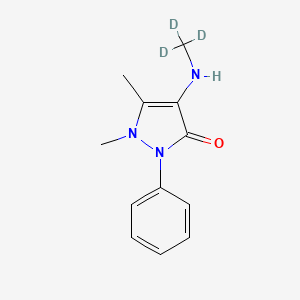
![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
![2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B13444700.png)
